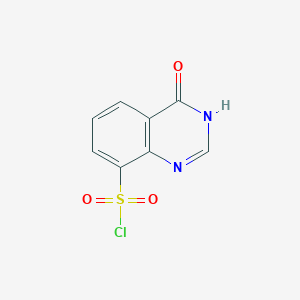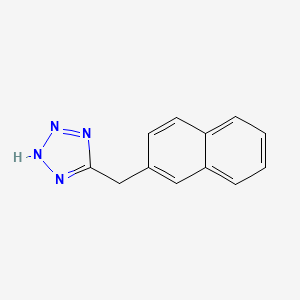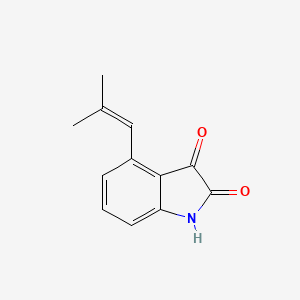
Cyclohexyldi-o-tolylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyldi-o-tolylphosphine is a tertiary phosphine compound with the chemical formula C20H25P. It is characterized by the presence of two o-tolyl groups and one cyclohexyl group attached to a central phosphorus atom. This compound is known for its applications in various fields, including catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyldi-o-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylphosphine with o-tolylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of bis(o-tolyl)cyclohexylphosphine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyldi-o-tolylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the o-tolyl or cyclohexyl groups are replaced by other functional groups.
Coordination: This compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in reactions with bis(o-tolyl)cyclohexylphosphine include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from reactions involving bis(o-tolyl)cyclohexylphosphine depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Applications De Recherche Scientifique
Cyclohexyldi-o-tolylphosphine has several scientific research applications, including:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as a reagent or catalyst.
Material Science: This compound is used in the preparation of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of bis(o-tolyl)cyclohexylphosphine in catalytic processes involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various chemical transformations by providing an active site for the reaction to occur. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to bis(o-tolyl)cyclohexylphosphine include other tertiary phosphines such as:
- Tri(o-tolyl)phosphine
- Bis(m-anisyl)cyclohexylphosphine
- Bis(p-anisyl)cyclohexylphosphine
Uniqueness
Cyclohexyldi-o-tolylphosphine is unique due to its specific combination of o-tolyl and cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research .
Propriétés
Formule moléculaire |
C20H25P |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
cyclohexyl-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C20H25P/c1-16-10-6-8-14-19(16)21(18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h6-11,14-15,18H,3-5,12-13H2,1-2H3 |
Clé InChI |
JJEZRXUFXBDEPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(C2CCCCC2)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B8381653.png)
![ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B8381669.png)

![Dibenzo[b,e][1,4]oxazepin-11(5H)-one](/img/structure/B8381677.png)
![[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8381693.png)




